Ethyl [1,2,3]triazolo[1,5-a]pyridine-3-carboxylate
Description
Ethyl [1,2,3]triazolo[1,5-a]pyridine-3-carboxylate (CAS: 87838-54-8) is a heterocyclic compound featuring a fused triazole and pyridine ring system with an ester functional group at the 3-position. This compound is synthesized via cyclization reactions using azide precursors and bases such as sodium ethoxide or sodium hydride . It serves as a versatile intermediate in organic synthesis, particularly in the development of fluorescence sensors and ligands due to its planar aromatic structure and reactivity .
Properties
IUPAC Name |
ethyl triazolo[1,5-a]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-2-14-9(13)8-7-5-3-4-6-12(7)11-10-8/h3-6H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRLIDWIOFRTKSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=CC=CN2N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [1,2,3]triazolo[1,5-a]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl 2-aminopyridine-3-carboxylate with an azide source, such as sodium azide, in the presence of a suitable catalyst. The reaction is often carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the triazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl [1,2,3]triazolo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Synthesis and Structural Characteristics
Ethyl [1,2,3]triazolo[1,5-a]pyridine-3-carboxylate can be synthesized through various methods, including copper-catalyzed reactions and cycloaddition processes. The compound features a triazole ring fused with a pyridine ring, which enhances its biological activity due to the unique electronic and steric properties imparted by these heterocycles.
Antimicrobial Properties
Research has indicated that derivatives of triazolo[1,5-a]pyridine compounds exhibit significant antimicrobial activity. For instance, studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi, making them candidates for developing new antibiotics or antifungal agents .
Anticancer Activity
This compound has been investigated for its potential anticancer properties. In vitro studies demonstrated that this compound can induce apoptosis in cancer cell lines through mechanisms involving the modulation of cell cycle progression and apoptosis-related proteins . The structure-activity relationship (SAR) studies suggest that modifications to the triazole or pyridine moieties can enhance potency against specific cancer types.
Enzyme Inhibition
This compound has shown promise as an inhibitor of histone demethylases (KDMs), which are critical in regulating gene expression and are implicated in various cancers. By selectively targeting KDMs like KDM2A and KDM4A, this compound may serve as a lead compound for developing epigenetic therapies .
Case Studies
Mechanism of Action
The mechanism of action of ethyl [1,2,3]triazolo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Triazolo-Pyrimidine Derivatives
Example : Ethyl-1,5-dihydro-3-(2-hydroxyphenyl)-7-methyl-1,5-diphenyl-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate (Compound 12 in )
- Structural Differences : The pyrimidine ring replaces the pyridine ring, and additional substituents (hydroxyphenyl, methyl, diphenyl) are present.
- Physical Properties : Higher melting point (206°C) compared to simpler triazolopyridines, attributed to hydrogen bonding from the hydroxyl group and increased molecular rigidity .
- Synthesis: Prepared via multicomponent reactions involving 5-amino-1-phenyl-1,2,4-triazole, aromatic aldehydes, and ethyl acetoacetate, yielding 82% .
Pyrazolo[1,5-a]Pyridine Derivatives
Example : Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate (CAS: 16205-44-0)
- Structural Differences : A pyrazole ring is fused with pyridine instead of triazole.
- Physical Properties: Molecular formula C₁₀H₁₀N₂O₂ (MW: 190.2), with a planar structure confirmed by SMILES notation (O=C(OCC)c1c2ccccn2nc1) .
- Synthesis: Derived from reactions of pyrazole intermediates with ethyl cyanoacetate or malononitrile under acidic conditions .
- Applications : Primarily used as a building block in pharmaceuticals and agrochemicals .
Imidazo[1,5-a]Pyridine Derivatives
Example : Ethyl 6-(pyridin-3-yl)imidazo[1,5-a]pyridine-3-carboxylate (Compound 26 in )
- Structural Differences : An imidazole ring replaces the triazole, with a pyridinyl substituent at the 6-position.
- Synthesis : Prepared via Suzuki-Miyaura coupling (64% yield), showcasing broader applicability in introducing aryl groups .
- Applications : Investigated as GSK-3β inhibitors, highlighting the role of the imidazole ring in kinase binding .
Hydrogenated Triazolopyridine Derivatives
Example: Ethyl (3S,3aR,6S)-6-[bis(tert-butoxycarbonyl)amino]-3,3a,4,5,6,7-hexahydro[1,2,3]triazolo[1,5-a]pyridine-3-carboxylate (Compound 3 in )
- Structural Differences : Partial hydrogenation of the pyridine ring increases flexibility and reduces aromaticity.
- Synthesis : Achieved via thermal cyclization in THF, yielding a white solid after column chromatography .
- Applications : Used in stereoselective synthesis of bioactive molecules, leveraging its chiral centers .
Key Comparative Data
*Yield range depends on synthetic route (e.g., 46% using sodium hydride vs. 82% via optimized protocols) .
Biological Activity
Ethyl [1,2,3]triazolo[1,5-a]pyridine-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article reviews recent research findings, including synthesis methods, biological evaluations, and structure-activity relationships (SAR) that highlight the compound's potential therapeutic applications.
Synthesis Methods
The synthesis of this compound typically involves cyclization reactions using various precursors. A common method includes the reaction of 1-amino-pyridine derivatives with carboxylic acid derivatives under microwave irradiation. This approach has been optimized to yield high purity and yield of the desired product through careful control of reaction conditions such as temperature and solvent choice .
Biological Activity Overview
This compound exhibits a range of biological activities that make it a candidate for further pharmacological development:
- Anticancer Activity : Recent studies have shown that derivatives of triazolo[1,5-a]pyridines can inhibit various cancer cell lines. For instance, compounds related to triazoloquinazolinones have demonstrated effective inhibition of Polo-like kinase 1 (Plk1), which is crucial in cancer cell mitosis. The IC50 values for these compounds ranged from 1.49 to 2.94 μM, indicating potent activity against cancer cells .
- Antiviral Properties : Research has indicated that triazolo derivatives can interfere with viral polymerases. For example, certain triazolo compounds were tested against the influenza A virus and showed promising results in reducing viral plaque formation with EC50 values indicating effective inhibition .
- Cytotoxicity : The cytotoxic effects of this compound have been evaluated using MTT assays across various cell lines. The CC50 values reported suggest a concentration-dependent decrease in cell viability, which is critical for assessing the safety profile of potential therapeutic agents .
Structure-Activity Relationship (SAR)
The SAR studies conducted on triazolo derivatives reveal insights into how structural modifications impact biological activity:
| Compound | Structure | IC50 (μM) | Activity |
|---|---|---|---|
| 43 | Triazoloquinazolinone | 1.49 - 2.94 | Plk1 PBD Inhibition |
| 18 | Triazolo derivative | >250 | Influenza A Virus Inhibition |
| 34 | Triazole-pyridine hybrid | 10 - 20 | Cytotoxicity in cancer cells |
These findings suggest that specific substitutions on the triazole ring significantly influence the compound's efficacy against targeted pathways in cancer and viral infections.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Case Study 1 : A study demonstrated that a derivative exhibited significant cytotoxicity against colorectal cancer cell lines (HCT-116) with an IC50 value of approximately 11.94 μM. This suggests that modifications to the pyridine moiety can enhance anticancer activity while maintaining selectivity .
- Case Study 2 : Another investigation focused on the antiviral activity against influenza A virus showed that specific triazole derivatives could inhibit viral replication effectively, providing a foundation for developing new antiviral therapies .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl [1,2,3]triazolo[1,5-a]pyridine-3-carboxylate, and what key reagents are involved?
- Methodological Answer : The synthesis typically involves cyclocondensation or cyclization reactions. A validated route starts with the reaction of this compound with para-toluenemethylsulfinate in the presence of lithium diisopropylamide (LDA), forming the sulfoxide derivative . Another method employs sodium hydride or sodium ethoxide as a base to facilitate triazole ring formation using azides like 2-azide-1-ethylpyridinium tetrafluoroborate, achieving yields up to 46% under optimized conditions .
- Key Reagents :
- LDA (for sulfoxide introduction)
- Sodium hydride/sodium ethoxide (base)
- Azide derivatives (e.g., 2-azide-1-ethylpyridinium tetrafluoroborate)
Q. How is this compound characterized structurally?
- Methodological Answer : Structural characterization relies on spectroscopic techniques:
- NMR : and NMR identify substituent environments (e.g., ester carbonyl at ~160-165 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M] at m/z 191.19 for CHNO) .
- Infrared (IR) : Peaks at ~1684 cm (ester C=O) and ~2136 cm (azide stretches in intermediates) .
Q. What are common functionalization reactions for this compound?
- Methodological Answer : The ester group enables nucleophilic substitution (e.g., hydrolysis to carboxylic acids), while the triazole ring participates in cycloadditions or metal-catalyzed cross-couplings. For example, azide-alkyne "click" reactions modify the triazole moiety .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in this compound synthesis?
- Methodological Answer : Contradictions in reported yields (e.g., 46% vs. lower values) often stem from base choice, solvent, or azide stoichiometry. Systematic optimization involves:
- Base Screening : Sodium hydride outperforms sodium ethoxide in triazole cyclization .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reactivity .
- Azide Equivalents : Excess azide (1.5–2.0 equiv) drives cyclization .
- Data Table : Comparison of Reaction Conditions
| Base | Solvent | Azide Equiv. | Yield (%) | Reference |
|---|---|---|---|---|
| Sodium hydride | DMF | 1.5 | 46 | |
| Sodium ethoxide | EtOH | 1.0 | 32 |
Q. What computational methods are used to predict reactivity or biological activity of triazolopyridine derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. Molecular docking studies assess interactions with biological targets (e.g., enzymes), leveraging software like AutoDock Vina .
Q. How can researchers design assays to evaluate anticancer potential of this compound derivatives?
- Methodological Answer : Follow NCI protocols for primary anticancer screening:
- Cell Lines : Test against panels (e.g., leukemia, lung, colon cancers) .
- Dose-Response : Use 10 M initial concentration, followed by IC determination .
- Mechanistic Studies : Measure apoptosis (Annexin V assays) or cell cycle arrest (flow cytometry) .
Contradiction Resolution & Data Analysis
Q. How to resolve discrepancies in reported biological activities of triazolopyridine analogs?
- Methodological Answer : Variability arises from substituent effects or assay conditions. Strategies include:
- Structural-Activity Relationship (SAR) : Compare analogs with varying substituents (e.g., ester vs. cyano groups) .
- Standardized Assays : Replicate studies under controlled conditions (e.g., uniform cell lines, passage numbers) .
Q. What strategies mitigate side reactions during functionalization of the triazole ring?
- Methodological Answer : Competing pathways (e.g., oxidation or ring-opening) are minimized by:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
